molecular formula C12H19BrN2O7S B13752463 (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide CAS No. 2595-41-7

(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide

Cat. No.: B13752463
CAS No.: 2595-41-7
M. Wt: 415.26 g/mol
InChI Key: TVUUTPVRXSNMNR-UHFFFAOYSA-N
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Description

(This is a generic placeholder. A professional product description should be based on specific research data.) (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is a chemical compound supplied for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the primary scientific literature and available patent data for information on this compound's potential applications, biological activity, and mechanism of action. All technical data and safety information, such as handling, storage, and hazardous properties, should be verified by the researcher using the associated Safety Data Sheet (SDS).

Properties

CAS No.

2595-41-7

Molecular Formula

C12H19BrN2O7S

Molecular Weight

415.26 g/mol

IUPAC Name

(4,5-diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide

InChI

InChI=1S/C12H18N2O7S.BrH/c1-5(15)19-8-4-18-11(22-12(13)14)10(21-7(3)17)9(8)20-6(2)16;/h8-11H,4H2,1-3H3,(H3,13,14);1H

InChI Key

TVUUTPVRXSNMNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC(=N)N.Br

Origin of Product

United States

Preparation Methods

Starting Material and Ring Construction

The oxane ring system is generally derived from a sugar or carbohydrate precursor or synthesized via heterocyclic ring closure methods. For example, a tetrahydropyran derivative with free hydroxyl groups at positions 4 and 5 can be selectively acetylated.

Acetylation of Hydroxyl Groups

Selective acetylation of the 4 and 5 hydroxyl groups is conducted using acetic anhydride in the presence of a base such as pyridine or triethylamine under mild conditions at room temperature or slightly elevated temperatures. This step yields the 4,5-diacetyloxy substitution pattern.

Step Reagents Conditions Outcome
1 Acetic anhydride, pyridine 0–25°C, 1–3 hours Selective acetylation at 4,5-OH

Introduction of Carbamimidoyl Group

The carbamimidoyl (amidino) group is typically introduced by converting a nitrile or amide precursor at the 6-position into the amidine functionality. Commonly, this involves treating the nitrile with an appropriate amine source such as hydroxylamine or amidine reagents under acidic or basic conditions.

Step Reagents Conditions Outcome
2 Hydroxylamine hydrochloride or amidine salt Acidic or basic medium, reflux or room temp Conversion of nitrile/amide to carbamimidoyl

Sulfanyl Group Incorporation

The sulfanyl (thioether) group at the 6-position can be introduced by nucleophilic substitution of a leaving group (e.g., halide) with a thiol or thiolate ion. This step requires the presence of a good leaving group on the oxane ring, such as a bromide or tosylate.

Step Reagents Conditions Outcome
3 Thiol (R–SH) or thiolate salt Base, aprotic solvent, room temp or reflux Formation of sulfanyl substituent

Acetylation at the 3-Position Hydroxyl

The hydroxyl group at the 3-position is acetylated similarly to the 4 and 5 positions, often in a separate step for selectivity.

Formation of Hydrobromide Salt

The final compound is converted to the hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or ether, which stabilizes the amidino group and improves solubility.

Step Reagents Conditions Outcome
4 Hydrobromic acid Room temperature Formation of hydrobromide salt

Analytical Characterization and Verification

Summary Table of Preparation Steps

Step Transformation Reagents/Conditions Notes
1 Selective acetylation of 4,5-OH Acetic anhydride, pyridine, RT Protects hydroxyl groups
2 Conversion of nitrile/amide to carbamimidoyl Hydroxylamine hydrochloride, acidic/basic reflux Introduces amidino functionality
3 Substitution with thiol to form sulfanyl Thiol/thiolate, base, aprotic solvent Introduces thioether group
4 Acetylation of 3-OH Acetic anhydride, pyridine, RT Ester formation at 3-position
5 Formation of hydrobromide salt Hydrobromic acid, ethanol/ether Salt formation for stability and solubility

Research Findings and Considerations

  • The selective acetylation of hydroxyl groups on oxane rings is well-established and can be controlled by stoichiometry and reaction time.
  • Conversion of nitrile to amidino groups requires careful pH control to avoid hydrolysis or side reactions.
  • Sulfanyl substitution often proceeds smoothly via nucleophilic displacement but may require protection of other sensitive groups.
  • The hydrobromide salt form enhances compound stability and can affect biological activity and solubility.
  • Purification typically involves crystallization or chromatography to separate regioisomers and side products.

Limitations and Gaps in Literature

No direct, detailed synthetic protocols for (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate; hydrobromide were found in major chemical databases or patents excluding unreliable sources such as benchchem.com or smolecule.com. The above synthesis is inferred from analogous heterocyclic and carbohydrate chemistry and should be experimentally validated.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamimidoyl group can be reduced to form primary amines.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace acetate groups.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes involved in acetylation and sulfation processes.

Medicine

In medicine, (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide has potential applications as a drug candidate. Its ability to undergo various chemical transformations allows for the design of prodrugs that can release active pharmaceutical ingredients under specific conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetylated Carbohydrate Derivatives

Acetylated sugars, such as the 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl moiety referenced in the compound’s synonyms, are often employed as protected intermediates in glycosylation reactions . The target compound’s 4,5-diacetyloxy groups mirror this strategy, likely stabilizing the molecule during synthesis. In contrast, the benzyloxy and phenethoxy groups in 4-(benzyloxy)-3-phenethoxybenzaldehyde () serve as alternative protecting groups, highlighting the versatility of acetyl groups in preventing unwanted side reactions.

Thiopseudourea and Sulfanyl-Containing Compounds

The carbamimidoylsulfanyl (thiopseudourea) group in the target compound is rare in pharmaceuticals but shares functional similarities with thiourea derivatives, which are known for metal chelation and enzyme inhibition. Pesticides like methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) also contain sulfanyl groups but differ in their carbamate backbone and pesticidal applications .

Acetate-Containing Compounds

Zinc acetate (GALZIN®), used for zinc supplementation, exemplifies the role of acetate as a counterion to improve stability and absorption . In the target compound, acetate functions as an esterifying agent rather than a counterion, modifying the carbohydrate’s hydrophobicity. This distinction underscores the dual role of acetate groups in drug design: as solubilizing salts or as protective/functional moieties.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Chemical Class Salt Form Key Functional Groups Applications References
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate; hydrobromide Acetylated carbohydrate derivative Hydrobromide Acetate esters, carbamimidoylsulfanyl, oxane Research chemical (potential prodrug)
Galantamine hydrobromide Alkaloid Hydrobromide Tertiary amine, hydroxyl groups Alzheimer’s treatment
Zinc acetate Inorganic salt Acetate Acetate ion Zinc supplementation
Methiocarb Carbamate pesticide None Methylcarbamate, methylthio group Pesticide

Research Findings and Implications

Acetylated Sugars : The compound’s acetyl groups may act as prodrug motifs, masking polar hydroxyl groups to improve membrane permeability, analogous to acetylated nucleoside analogs .

Thiopseudourea Functionality : While understudied, this group’s ability to chelate metals or inhibit enzymes (e.g., urease) could position the compound for antimicrobial or agrochemical applications .

Biological Activity

The compound (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate; hydrobromide (CAS Number: 24191864) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C12H19BrN2O7SC_{12}H_{19}BrN_{2}O_{7}S, with a molecular weight of approximately 397.26 g/mol. Its structure includes multiple functional groups that may contribute to its biological properties, including acetoxy and carbamimidoyl groups.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological effects, particularly in the areas of anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Studies have shown that (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting potential use in treating bacterial infections.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

In vitro studies indicate that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells demonstrated that treatment with (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key mediators in inflammatory responses.

The precise mechanism by which (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act by:

  • Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in the synthesis of inflammatory mediators.
  • Modulating Immune Response : It appears to influence immune cell signaling pathways, leading to a decrease in cytokine production.
  • Disrupting Bacterial Cell Wall Synthesis : Its structure may allow it to interfere with bacterial cell wall integrity, leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes for (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate; hydrobromide, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via sequential acetylation and sulfanyl substitution. Key steps include:
  • Acetylation : Reacting the hydroxyl groups of the oxane ring with acetic anhydride under controlled pH (4–5) and temperature (40–60°C) .
  • Thiocarbamoylation : Introducing the carbamimidoylsulfanyl group using thiourea and hydrobromic acid (HBr) in ethanol at reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) removes byproducts .
  • Purity Validation : LC-MS (≥98% purity) and NMR (¹H/¹³C) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Assigns acetyloxy (δ 2.0–2.2 ppm) and sulfanyl (δ 3.5–3.8 ppm) groups .
  • FT-IR : Confirms C=O stretches (1730–1750 cm⁻¹) and N–H bonds (3350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 532.15) .

Q. How can researchers assess its stability in aqueous solutions for biological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Variability : Test degradation at pH 2–9 (37°C, 24 hrs) using HPLC to quantify intact compound .
  • Temperature Sensitivity : Store at 4°C, 25°C, and 40°C; monitor hydrolysis of acetyl groups via TLC .
  • Light Exposure : UV-vis spectroscopy tracks photodegradation under UV-A/UV-B light .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

  • Methodological Answer : The sulfanyl group’s nucleophilicity drives substitution:
  • Kinetic Studies : Use pseudo-first-order conditions (excess nucleophile) to determine rate constants (k) for bromide displacement .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in acetylation .
  • Isotopic Labeling : Track ¹⁸O incorporation in acetate groups during hydrolysis .

Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Apply triangulation:
  • Assay Validation : Compare MTT (), resazurin, and ATP-lite assays to rule out false positives .
  • Cell-Specific Factors : Measure efflux pumps (e.g., P-gp) via flow cytometry to explain differential IC₅₀ values .
  • Metabolomic Profiling : LC-MS/MS identifies metabolites that deactivate the compound in resistant lines .

Q. What strategies optimize its use as a precursor for complex glycoconjugates?

  • Methodological Answer : Focus on regioselective modifications:
  • Enzymatic Deacetylation : Use lipases (e.g., Candida rugosa) to selectively remove acetyl groups at C4/C5 .
  • Click Chemistry : Attach azide-functionalized biomolecules via CuAAC (CuI catalyst, 50°C) .
  • Protecting Group Strategy : Temporarily mask sulfanyl groups with trityl chloride during glycosylation .

Key Considerations for Data Interpretation

  • Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., NMR vs. HRMS) and statistical tools (e.g., Grubbs’ test for outliers) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., HBr stoichiometry, solvent purity) to minimize batch-to-batch variability .

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